molecular formula C7H4F2INO2 B14788541 2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine

2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine

Katalognummer: B14788541
Molekulargewicht: 299.01 g/mol
InChI-Schlüssel: HVAYESHJLQPKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine is a chemical compound with the molecular formula C7H4F2INO2 and a molecular weight of 299.01 g/mol This compound is characterized by the presence of fluorine and iodine atoms attached to a benzodioxole ring, which is a fused ring system containing both benzene and dioxole rings

Vorbereitungsmethoden

The synthesis of 2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-benzodioxole and iodine.

    Reaction Conditions: The iodination reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory procedures with optimizations for cost-effectiveness and yield.

Analyse Chemischer Reaktionen

2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including :

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes or imaging agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine involves its interaction with molecular targets and pathways . The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine can be compared with other similar compounds, such as :

    2,2-Difluoro-1,3-benzodioxole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,2-Difluoro-6-chloro-1,3-benzodioxol-4-amine: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.

    2,2-Difluoro-6-bromo-1,3-benzodioxol-4-amine: Contains a bromine atom, which has different chemical properties compared to iodine.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H4F2INO2

Molekulargewicht

299.01 g/mol

IUPAC-Name

2,2-difluoro-6-iodo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H4F2INO2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H,11H2

InChI-Schlüssel

HVAYESHJLQPKJS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1N)OC(O2)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.